molecular formula C14H10ClNO B566871 4-(4-Chloro-2-methoxyphenyl)benzonitrile CAS No. 1352318-70-7

4-(4-Chloro-2-methoxyphenyl)benzonitrile

Cat. No.: B566871
CAS No.: 1352318-70-7
M. Wt: 243.69
InChI Key: NRUFTPOINAANME-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClNO It is a derivative of benzonitrile, featuring a chloro and methoxy substituent on the phenyl ring

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)benzonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)benzonitrile typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2-methoxyphenyl)benzonitrile is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its reactivity and interactions in various applications. This unique structure makes it a valuable compound for specific synthetic and research purposes.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFTPOINAANME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718376
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-70-7
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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